molecular formula C19H25BrN2O2 B5030132 2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B5030132
M. Wt: 393.3 g/mol
InChI Key: SRUDKLSOVSAKHI-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting cyclohex-3-en-1-ylmethylamine with piperazine under suitable conditions.

    Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperazine derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl group.

    Reduction: Reduction reactions could target the bromophenoxy group or the piperazine ring.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration as a potential pharmaceutical agent or drug precursor.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone
  • 2-(4-Fluorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. This could result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further study.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O2/c20-17-6-8-18(9-7-17)24-15-19(23)22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDKLSOVSAKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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